N-(diphenylmethyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(diphenylmethyl)-9H-xanthene-9-carboxamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a diphenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of diphenylmethanol with a suitable amine to form the diphenylmethylamine intermediate.
Formation of the Carboxamide Group: The final step involves the reaction of the diphenylmethylamine intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors and optimized reaction conditions to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-9H-xanthene-9-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylmethyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthene oxides, while reduction can produce xanthene alcohols.
Scientific Research Applications
N-(diphenylmethyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may exhibit anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The diphenylmethyl group can interact with various enzymes and receptors, modulating their activity. The xanthene core may also play a role in its biological activity by facilitating interactions with cellular components .
Comparison with Similar Compounds
N-(diphenylmethyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which also contain the xanthene core, are widely used in fluorescent imaging and as dyes.
Diphenylmethyl Derivatives: Compounds such as diphenhydramine and diphenylmethane, which contain the diphenylmethyl group, are used in pharmaceuticals and as intermediates in organic synthesis.
The uniqueness of this compound lies in the combination of the xanthene core and the diphenylmethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzhydryl-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO2/c29-27(28-26(19-11-3-1-4-12-19)20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,25-26H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVQNEQVUWDLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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